acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol
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Overview
Description
Acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol is a complex organic compound that combines the properties of acetic acid and a substituted pentynol This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a diethylamino group attached to a pentynol backbone
Preparation Methods
The synthesis of acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a diethylamine with a suitable alkyne precursor, followed by the addition of acetic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial production methods for such compounds may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety and efficiency.
Chemical Reactions Analysis
Acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides or sulfonates.
Addition: The alkyne moiety in the compound can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihaloalkanes or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols.
Scientific Research Applications
Acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The alkyne moiety may also participate in biochemical reactions, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol include other substituted pentynols and amino acids. For example:
5-(Diethylamino)-2-methylpent-3-yn-2-ol: This compound lacks the acetic acid moiety but shares similar structural features and chemical properties.
Acetic acid;5-(dimethylamino)-2-methylpent-3-yn-2-ol: This compound has a dimethylamino group instead of a diethylamino group, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.C2H4O2/c1-5-11(6-2)9-7-8-10(3,4)12;1-2(3)4/h12H,5-6,9H2,1-4H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBMRPACWUPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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